1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that contains a triazole ring and a thiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target leukotriene a-4 hydrolase .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to active sites, thereby inhibiting or activating the function of the target .
Biochemical Pathways
Compounds with similar structures have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, which could suggest potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound can bind to specific receptors, altering their conformation and activity, which can lead to changes in cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that regulate the expression of genes. This modulation can lead to changes in the levels of various proteins within the cell, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound can alter metabolic pathways, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site. This inhibition can lead to a decrease in the production of specific metabolites . Additionally, the compound can activate certain signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . In vivo studies have demonstrated that the compound can have long-term effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating signaling pathways and gene expression. At high doses, the compound can have toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the potential therapeutic use of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in their levels within the cell . Additionally, the compound can affect the activity of enzymes involved in energy production, altering the balance of cellular energy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within the cell . Additionally, the compound can bind to specific proteins, affecting its distribution within tissues . These interactions are important for the compound’s overall activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, the compound can be localized to the mitochondria, where it can influence energy production and metabolic activity . Additionally, the compound can be directed to the endoplasmic reticulum, where it can affect protein synthesis and folding .
Preparation Methods
The synthesis of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.
Attachment of the Thiophene Moiety: The thiophene moiety can be introduced through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.
Chemical Reactions Analysis
1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-methyl-N-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine: This compound has a similar thiophene moiety but differs in its amine group.
1-methyl-N-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-amine: This compound contains a pyrrolidine ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of the triazole and thiophene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-13-6-8(11-12-13)9(14)10-5-7-3-2-4-15-7/h2-4,6H,5H2,1H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDMUNVFOLZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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